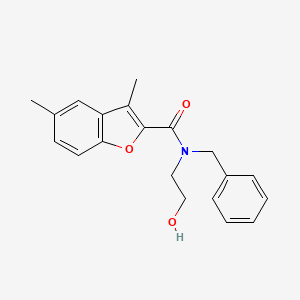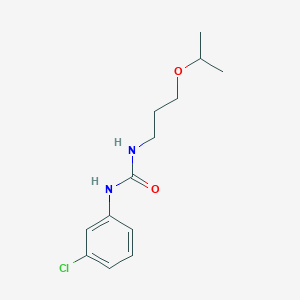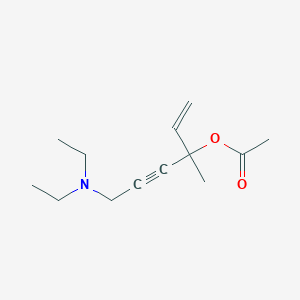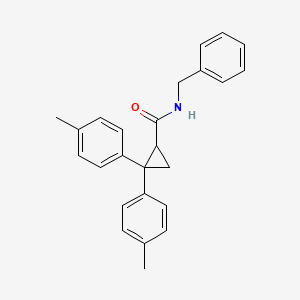
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as BHDMBF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a benzofuran derivative, which is a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. BHDMBF has been shown to possess several pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in antioxidant defense and cellular detoxification. This compound can also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound can also modulate the levels of various neurotransmitters, such as dopamine and serotonin, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments is its high potency and selectivity. It can inhibit the growth of cancer cells at low concentrations and has minimal toxicity to normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of research is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown promising results in animal models of these diseases, and further studies are needed to determine its potential therapeutic value.
In addition, this compound has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. Its high potency and selectivity make it an attractive candidate for further research and development. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,5-dimethylsalicylic acid with benzyl chloride to form 3,5-dimethylbenzyl salicylate, which is then reacted with ethylene oxide to form N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzofuran-2-carboxamide. This reaction is catalyzed by potassium carbonate in dimethylformamide. The final product, this compound, is obtained by the hydrolysis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzofuran-2-carboxamide using hydrochloric acid.
Applications De Recherche Scientifique
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Several studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It does so by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
This compound has also been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce inflammation in animal models of inflammatory diseases.
In addition, this compound has been shown to have neuroprotective effects. It can protect neurons from oxidative stress and reduce the damage caused by ischemia/reperfusion injury in animal models of stroke.
Propriétés
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-8-9-18-17(12-14)15(2)19(24-18)20(23)21(10-11-22)13-16-6-4-3-5-7-16/h3-9,12,22H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKDDWENLYQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)


![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
